TRPV1 Antagonist Potency: ~2.1-Fold Improvement Over Capsazepine in Rat TRPV1 Assays
The target compound inhibits rat TRPV1 with an IC₅₀ of 220 nM, measured in CHO cells using an aequorin-based assay that quantifies blockade of capsaicin-induced receptor activation [1]. In a comparable assay system, the prototypical TRPV1 antagonist capsazepine exhibits an IC₅₀ of 463 ± 12 nM against rat TRPV1 [2]. This represents an approximately 2.1-fold greater potency for the target compound, indicating a meaningful activity advantage within this specific scaffold- and assay-defined context.
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 220 nM |
| Comparator Or Baseline | Capsazepine: IC₅₀ = 463 ± 12 nM |
| Quantified Difference | ~2.1-fold more potent |
| Conditions | Rat TRPV1 expressed in CHO cells; capsaicin-induced activation; aequorin-based assay |
Why This Matters
A 2.1-fold potency gain can translate into lower compound requirements in screening cascades, reduced solvent burden in in vivo formulations, and improved signal-to-noise in cellular assays.
- [1] BindingDB. ChEMBL_461158 (CHEMBL944181): Antagonist activity at rat TRPV1 expressed in CHO cells. IC50 220 nM. https://bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50020308 View Source
- [2] Walker KM, Urban L, Medhurst SJ, et al. Identification of species-specific determinants of the action of the antagonist capsazepine and the agonist PPAHV on TRPV1. J Biol Chem. 2004;279(17):17165-17172. Rat TRPV1 IC50: 463 ± 12 nM. View Source
